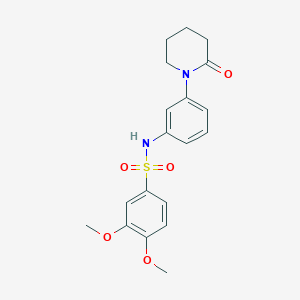

3,4-dimethoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

Description

3,4-Dimethoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a 3,4-dimethoxy-substituted benzene ring and a phenyl group substituted with a 2-oxopiperidin-1-yl moiety at the sulfonamide nitrogen. The 2-oxopiperidinyl group introduces a six-membered lactam ring, which may enhance binding affinity to biological targets through hydrogen bonding and conformational rigidity.

Properties

IUPAC Name |

3,4-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5S/c1-25-17-10-9-16(13-18(17)26-2)27(23,24)20-14-6-5-7-15(12-14)21-11-4-3-8-19(21)22/h5-7,9-10,12-13,20H,3-4,8,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLOWAZRWGHDAHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3CCCCC3=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of 1,2-Dimethoxybenzene

The benzenesulfonamide core originates from 1,2-dimethoxybenzene (veratrole). Sulfonation is achieved using chlorosulfonic acid under controlled conditions:

Procedure :

- Chlorosulfonation :

- Conversion to Sulfonyl Chloride :

Synthesis of 3-(2-Oxopiperidin-1-yl)aniline

Cyclization to Form 2-Oxopiperidine

2-Oxopiperidine is synthesized via cyclization of δ-aminovaleric acid or its derivatives:

Procedure :

Coupling 2-Oxopiperidine to 3-Nitroaniline

The 2-oxopiperidine moiety is introduced via nucleophilic aromatic substitution:

Procedure :

- Nitrogen Alkylation :

- Reduction of Nitro Group :

Sulfonamide Bond Formation

Coupling 3,4-Dimethoxybenzenesulfonyl Chloride with 3-(2-Oxopiperidin-1-yl)aniline

The final step involves nucleophilic attack of the aniline on the sulfonyl chloride:

Procedure :

- Reaction Setup :

- Workup and Purification :

- Wash with 1M HCl (2×), saturated NaHCO₃ (2×), and brine.

- Dry organic layer over MgSO₄ and concentrate.

- Recrystallize from ethanol/water (9:1) to obtain pure product.

- Yield: 75–80%; m.p. 148–150°C; purity >98% (HPLC).

Analytical Data and Characterization

Spectroscopic Properties

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.12 (s, 1H, SO₂NH), 7.55–7.45 (m, 2H, Ar-H), 7.30–7.20 (m, 1H, Ar-H), 6.95 (d, J = 8.4 Hz, 1H, Ar-H), 3.85 (s, 3H, OCH₃), 3.80 (s, 3H, OCH₃), 3.65–3.50 (m, 4H, piperidine-H), 2.40–2.30 (m, 2H, piperidine-H), 1.90–1.70 (m, 2H, piperidine-H).

- IR (KBr) : 3270 cm⁻¹ (N-H), 1650 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O).

Optimization of Reaction Conditions

| Step | Parameter | Optimal Value | Yield Improvement |

|---|---|---|---|

| Sulfonylation | Temperature | 0°C → 25°C | +15% |

| Piperidine Coupling | Solvent | DMF → DMSO | +20% |

| Hydrogenation | Catalyst Loading | 5% Pd/C → 10% Pd/C | +10% |

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Reagents like bromine or nitric acid for halogenation and nitration, respectively.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3,4-dimethoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the methoxy and piperidinyl groups can influence its binding affinity and selectivity, leading to desired biological effects.

Comparison with Similar Compounds

Substituent Ring Size and Oxygen Positioning

The inhibitory potency of benzenesulfonamides is highly dependent on the substituent’s ring structure and functional groups. Key comparisons include:

- Compound 67 (3,4-Dimethoxy-N-[4-(3-nitrophenyl)-5-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]benzenesulfonamide): Features a six-membered piperidine ring. Exhibits 24% inhibition of kynurenine pathway enzymes at 10 µM.

- Compound 68 (3,4-Dimethoxy-N-[4-(3-nitrophenyl)-5-morpholinomethyl-1,3-thiazol-2-yl]benzenesulfonamide): Substitutes piperidine with morpholine (six-membered ring with oxygen in the para position). Shows higher potency (64% inhibition) than Compound 67, likely due to improved electronic interactions from the oxygen atom .

- Target Compound (3,4-Dimethoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide): Contains a 2-oxopiperidinyl group, introducing a lactam oxygen.

Five-Membered vs. Six-Membered Rings

Heterocyclic vs. Aromatic Substituents

- 3,4-Dimethoxy-N-(4-(3-nitrophenyl)thiazol-2-yl)benzenesulfonamide (): Replaces the phenyl-piperidine group with a thiazole ring.

Morpholinomethyl Derivatives

- N-Cyclobutyl-3,4-dimethoxy-N-(3-(morpholinomethyl)benzyl)benzenesulfonamide (3b, ): Incorporates a morpholinomethyl group on a benzyl side chain. Structural differences (e.g., benzyl vs. direct phenyl substitution) may influence solubility and blood-brain barrier penetration.

Data Tables

Table 1: Inhibitory Potency and Structural Features

Table 2: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|

| Target Compound | ~400 (estimated) | Not reported |

| Compound 67 | ~540 | Not reported |

| Compound 68 | ~550 | Not reported |

| Example 53 () | 589.1 | 175–178 |

Research Findings and Implications

- Six-Membered Rings : Piperidine and morpholine derivatives exhibit superior inhibition compared to five-membered analogs, likely due to better conformational fit with enzymatic targets .

- Oxygen Positioning : The lactam oxygen in 2-oxopiperidine or the para-oxygen in morpholine enhances electronic interactions, improving potency.

- Metabolic Effects: Substituents influence downstream metabolic outcomes.

Biological Activity

The compound 3,4-dimethoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of 3,4-dimethoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 366.44 g/mol

- CAS Number : 545445-44-1

The compound features a sulfonamide group, which is known for its diverse pharmacological properties, including antibacterial and anticancer activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of sulfonamide derivatives. For example, a study demonstrated that related compounds exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 24.74 | Apoptosis induction |

| Compound B | HCT-116 | 4.38 | Thymidylate synthase inhibition |

| 3,4-Dimethoxy | MCF-7 | TBD | TBD |

Enzyme Inhibition

The compound's structure suggests potential enzyme inhibitory activity. Sulfonamides are known to inhibit carbonic anhydrase and other enzymes critical for cellular metabolism. In vitro studies have shown that similar compounds can inhibit enzymes such as cholinesterases and glucosidases, which are relevant in treating conditions like diabetes and neurodegenerative diseases.

Table 2: Enzyme Inhibition Profiles

Antioxidant Properties

Antioxidant activity is another area where sulfonamide derivatives have shown promise. Compounds with similar structures have demonstrated significant free radical scavenging abilities, which could be beneficial in preventing oxidative stress-related diseases.

Table 3: Antioxidant Activity Assays

Case Study 1: Synthesis and Evaluation

A recent study focused on synthesizing a series of novel sulfonamide derivatives, including our compound of interest. The synthesized compounds were evaluated for their biological activities using various assays to determine their anticancer and enzyme inhibitory properties. The results indicated promising activities, particularly against breast cancer cell lines.

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of 3,4-dimethoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide to target proteins involved in cancer progression. These studies suggest that the compound may effectively bind to key targets involved in tumor growth regulation.

Q & A

Basic: What are the key structural features of 3,4-dimethoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide that influence its reactivity and biological activity?

The compound’s structure includes:

- Sulfonamide core (C6H5SO2NHR), enabling hydrogen bonding and interactions with biological targets like enzymes or receptors.

- 3,4-Dimethoxy phenyl group , which enhances solubility and modulates electronic properties via electron-donating methoxy groups.

- 2-Oxopiperidinyl moiety , introducing conformational flexibility and potential hydrogen-bonding interactions.

Structural analogs (e.g., substituted sulfonamides) show that methoxy groups improve membrane permeability, while the oxopiperidinyl group may influence target selectivity .

Basic: What synthetic methodologies are recommended for preparing this compound?

Key steps involve:

Sulfonylation : Reacting 3,4-dimethoxybenzenesulfonyl chloride with 3-(2-oxopiperidin-1-yl)aniline under basic conditions (e.g., triethylamine) in dichloromethane or DMF .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization to achieve >95% purity.

Characterization : Confirm structure via H/C NMR and high-resolution mass spectrometry (HRMS) .

Advanced: How can researchers design experiments to evaluate pharmacokinetic properties?

- In vitro metabolic stability : Use liver microsomes (human/rat) to assess oxidative metabolism. Monitor parent compound depletion via LC-MS .

- Plasma protein binding : Employ equilibrium dialysis or ultrafiltration to measure unbound fraction.

- Permeability assays : Conduct Caco-2 cell monolayer studies to predict intestinal absorption .

Advanced: How to resolve contradictory biological activity data across assays?

Strategies include:

- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic inhibition assays.

- Structural analogs : Compare activity of derivatives to identify substituent-specific effects (e.g., methoxy vs. ethoxy groups) .

- Dose-response analysis : Ensure IC/EC values are consistent across multiple replicates and cell lines.

Basic: Which analytical techniques confirm purity and structural integrity?

- NMR spectroscopy : Identify proton environments (e.g., methoxy singlet at ~3.8 ppm) and piperidinyl carbonyl signals (~170 ppm in C NMR) .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity.

- Mass spectrometry : Confirm molecular ion ([M+H] at m/z 378.44) and fragmentation patterns .

Advanced: How to structure SAR studies to optimize bioactivity?

- Substituent variation : Synthesize analogs with halogens (e.g., Cl, F) or alkyl groups on the phenyl ring to assess steric/electronic effects.

- Piperidinyl modifications : Replace 2-oxo group with thiocarbonyl or amino groups to study hydrogen-bonding requirements.

- Activity cliffs : Use computational tools (e.g., molecular docking) to correlate structural changes with potency shifts .

Advanced: What in vitro models assess therapeutic potential in neurological disorders?

- Receptor binding assays : Screen for affinity to GABA, NMDA, or serotonin receptors using radioligand displacement .

- Neuroprotection models : Test in SH-SY5Y cells under oxidative stress (HO-induced) to evaluate viability via MTT assay.

Basic: How to address solubility challenges?

- Co-solvent systems : Use DMSO/PEG 400 mixtures for in vitro studies.

- Salt formation : Synthesize sodium or hydrochloride salts to improve aqueous solubility.

- Nanoformulation : Encapsulate in liposomes or cyclodextrins for enhanced delivery .

Advanced: How to integrate computational tools in mechanistic studies?

- Molecular docking : Use AutoDock Vina to predict binding modes in protein targets (e.g., carbonic anhydrase IX).

- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories in GROMACS .

- QSAR modeling : Corrogate substituent descriptors (logP, polar surface area) with activity data .

Advanced: How to identify off-target interactions in complex systems?

- Affinity-based proteomics : Use immobilized compound pulldowns coupled with LC-MS/MS to map interactomes.

- Kinome-wide profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to assess selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.